4-Bromo-2-fluoro-6-nitrotoluene
Overview
Description
4-Bromo-2-fluoro-6-nitrotoluene is a compound that is not directly described in the provided papers, but its characteristics can be inferred from similar compounds. The molecule likely contains a benzene ring with bromo, fluoro, and nitro substituents, which are known to influence the electronic properties of the aromatic system. The presence of these substituents suggests that the compound could be of interest in various chemical reactions and could serve as an intermediate in the synthesis of other chemicals .
Synthesis Analysis
The synthesis of halogenated nitrotoluenes, similar to 4-Bromo-2-fluoro-6-nitrotoluene, involves electrophilic aromatic substitution reactions. For instance, Ba(BrF4)2 has been used as a highly active brominating agent for p-nitrotoluene to form 3-bromo-nitrotoluene without the need for catalysts or harsh conditions . Additionally, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and the Sandmeyer reaction indicates a possible pathway for the synthesis of related compounds . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-fluoro-6-nitrotoluene has been studied using various spectroscopic techniques. For example, the title molecule in one study showed specific dihedral angles between the nitro groups and the benzene ring, as well as between the bromo- and fluoro-substituted benzene rings . Such structural details are crucial for understanding the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of halogenated nitrotoluenes can be complex due to the presence of electron-withdrawing and electron-donating substituents. The bromination of p-nitrotoluene to form 3-bromo-nitrotoluene is an example of electrophilic aromatic substitution . The synthesis of 4-Bromo-2-chlorotoluene and 2,4,6-Bromo-4'-nitro ether further illustrates the versatility of halogenated nitrotoluenes in chemical reactions, including diazotization and electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrotoluenes can be deduced from spectroscopic studies and theoretical calculations. Density functional theory (DFT) and vibrational spectroscopy have been used to analyze the vibrational spectra of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, providing insights into the molecular vibrations and electronic structure . The study of 2-Bromo-6-fluorotoluene, an important medical intermediate, involved the identification of the structure of intermediates and the target product using IR, MS, and 1H NMR, which are essential techniques for characterizing such compounds . These methods could be applied to study the physical and chemical properties of 4-Bromo-2-fluoro-6-nitrotoluene.
Scientific Research Applications
- 5-Bromo-4-fluoro-2-nitrotoluene : This compound is used in scientific research, but the specific applications are not detailed.
- 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene.
- 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.
- 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzoic acid by oxidation.
- 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.
- 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzoic acid by oxidation.
- 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.
Safety And Hazards
4-Bromo-2-fluoro-6-nitrotoluene is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed or inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIGBPWEFMEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378426 | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-nitrotoluene | |
CAS RN |
502496-34-6 | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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